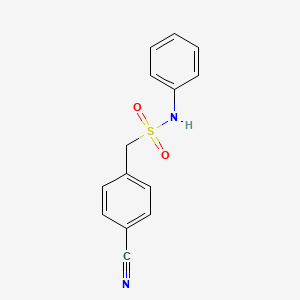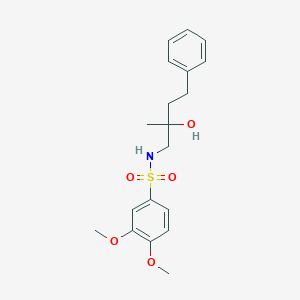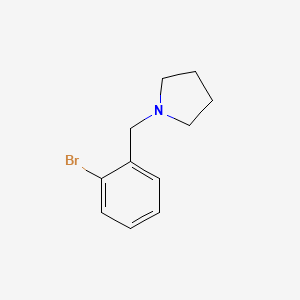
1-(4-cyanophenyl)-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Phenylmethanesulfonamide Derivatives : The study by Yu. A. Aizina, G. Levkovskaya, and I. Rozentsveig (2012) focused on the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating the high reactivity of the product in alkylation reactions with various organic compounds. This research highlights the potential for creating a wide range of phenylmethanesulfonamide derivatives with diverse applications in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).
Preparation and Properties of Polymer Membranes : Meimei Guo et al. (2010) synthesized novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents, which were used to create proton exchange membranes for fuel cell applications. Their research showed that the sulfonation and hydrolysis of these polymers lead to membranes with high proton conductivities, showcasing the material's potential in energy applications (Guo et al., 2010).
Electron-Transfer Reactions in Organic Chemistry : The study by E. Hasegawa et al. (1997) explored the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research contributes to understanding the mechanisms of electron-transfer reactions in organic compounds, highlighting the potential applications in organic synthesis and the development of new chemical reactions (Hasegawa et al., 1997).
Applications in Catalysis and Enzyme Inhibition
Asymmetric Cyclopropanation Catalysis : H. Davies et al. (1996) conducted a study on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This research is significant for its contribution to asymmetric synthesis, particularly in the practical enantioselective synthesis of cyclopropane-based amino acids, which are valuable in various chemical and pharmaceutical applications (Davies et al., 1996).
Carbonic Anhydrase Inhibitors : J. Winum et al. (2006) researched the development of carbonic anhydrase inhibitors using N-cyanomethyl aromatic sulfonamides. This study is crucial for medicinal chemistry, particularly in designing new inhibitors targeting various human isoforms of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes (Winum et al., 2006).
Mécanisme D'action
Target of Action
1-(4-cyanophenyl)-N-phenylmethanesulfonamide is a complex compound with potential therapeutic applicationsSimilar compounds have been found to target enzymes like phosphodiesterase 4 (pde4) and aromatase-sulfatase . These enzymes play crucial roles in various biological processes, including inflammation and hormone regulation .
Mode of Action
For instance, Crisaborole, an oxaborole compound, inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Another compound, a derivative of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, acts as a dual aromatase and sulfatase inhibitor .
Biochemical Pathways
For example, Crisaborole’s inhibition of PDE4 affects inflammatory cytokine production . On the other hand, dual aromatase and sulfatase inhibitors can impact hormone synthesis and metabolism .
Result of Action
For instance, Crisaborole improves disease severity and reduces the risk of infection and symptoms in patients with atopic dermatitis . Dual aromatase and sulfatase inhibitors can potentially impact hormone-dependent conditions .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGAIBOENDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)


![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)


![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)